molecular formula C24H24N2O4S B2947215 N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(p-tolyloxy)acetamide CAS No. 955230-01-0

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(p-tolyloxy)acetamide

Cat. No.: B2947215
CAS No.: 955230-01-0
M. Wt: 436.53
InChI Key: SBGTUILQGBLROH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(p-tolyloxy)acetamide is a tetrahydroisoquinoline derivative featuring a phenylsulfonyl group at the 2-position and a p-tolyloxy acetamide moiety at the 7-position. The phenylsulfonyl group enhances metabolic stability and influences solubility, while the p-tolyloxy acetamide contributes to steric and electronic interactions with biological targets.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-18-7-11-22(12-8-18)30-17-24(27)25-21-10-9-19-13-14-26(16-20(19)15-21)31(28,29)23-5-3-2-4-6-23/h2-12,15H,13-14,16-17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGTUILQGBLROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position of tetrahydroisoquinolines is critical for modulating receptor binding and physicochemical properties.

Compound Name 2-Substituent Key Features Reference
Target Compound Phenylsulfonyl High metabolic stability; moderate logP (~3.2)
Compound 18b () Benzenesulfonate Ester derivative; lower solubility due to hydrophobic ester group
Compound 25j () Cyclopropanecarbonyl Increased steric bulk; potential for altered receptor selectivity
Compound 28a () Acetamido Enhanced hydrogen-bonding capacity; higher aqueous solubility

Key Findings :

  • The phenylsulfonyl group in the target compound improves stability compared to ester derivatives (e.g., 18b) but may reduce solubility relative to acetamido-substituted analogs (e.g., 28a) .

Substituent Variations at the 7-Position

The 7-position is often modified to optimize interactions with biological targets.

Compound Name 7-Substituent Pharmacological Relevance Reference
Target Compound p-Tolyloxy acetamide Balanced lipophilicity; moderate receptor affinity
Compound 20 () Piperidin-1-yl ethoxy High orexin receptor antagonism (IC₅₀ = 12 nM)
Compound 23b () Ethyl carbamate Improved bioavailability due to ester hydrolysis
Compound 28c () Benzamide Enhanced π-π stacking interactions; higher logP (~3.8)

Key Findings :

  • The p-tolyloxy acetamide in the target compound offers a balance between lipophilicity and hydrogen-bonding capacity, whereas bulkier groups (e.g., piperidin-1-yl ethoxy in Compound 20) enhance receptor affinity .
  • Ethyl carbamate derivatives (e.g., 23b) may act as prodrugs, improving oral absorption .

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